3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC13832291
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17Cl2NO |
|---|---|
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 3-(3-chloro-5-methoxyphenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H |
| Standard InChI Key | WZCCUFFMZAPFKY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C2CCCNC2)Cl.Cl |
| Canonical SMILES | COC1=CC(=CC(=C1)C2CCCNC2)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring substituted at the 3-position with a 3-chloro-5-methoxyphenyl group. The hydrochloride salt formation occurs via protonation of the piperidine nitrogen, improving crystallinity and bioavailability. Key structural features include:
-
Chloro substituent: Enhances electrophilicity and influences binding interactions.
-
Methoxy group: Contributes to lipophilicity and hydrogen-bonding capacity.
-
Piperidine core: Provides conformational flexibility for target engagement.
Table 1: Fundamental Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 3-(3-chloro-5-methoxyphenyl)piperidine hydrochloride |
| CAS Number | Not publicly disclosed |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
| Stability | Stable under inert conditions; hygroscopic |
These properties are critical for its handling in laboratory settings and formulation development.
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous piperidine derivatives reveals characteristic peaks:
-
C–Cl stretch: 740–760 cm⁻¹.
-
C=O stretch (if present): ~1715 cm⁻¹.
-
N–H stretch: ~3330 cm⁻¹ .
Nuclear magnetic resonance (NMR) data for related compounds show distinct proton environments: -
Piperidine protons: δ 1.3–3.5 ppm (multiplet).
-
Aromatic protons: δ 6.8–7.5 ppm (meta-substitution pattern) .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Formation of the piperidine core: Cyclization of appropriate amines or via Mannich reactions.
-
Aromatic substitution: Introduction of chloro and methoxy groups using electrophilic agents.
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride .
A representative approach for analogous compounds involves reacting 3-chloro-5-methoxybenzyl chloride with piperidine in the presence of a base (e.g., K₂CO₃), followed by HCl quenching .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 65–70 |
| Aromatic substitution | Cl₂, FeCl₃ catalyst, 0°C | 80–85 |
| Salt formation | HCl (g), diethyl ether, RT | >90 |
Optimization efforts focus on reducing side reactions, such as over-chlorination or demethylation .
Industrial-Scale Production
Continuous flow reactors and automated systems improve scalability and reproducibility. Critical parameters include:
-
Temperature control: Maintained at 0–5°C during chlorination.
-
Purification: Recrystallization from ethanol/ether mixtures ensures high purity (>98%).
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The chloro group enhances membrane disruption, while the methoxy moiety improves penetration.
Table 3: Antiproliferative Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Caspase-dependent apoptosis |
| A549 (Lung) | 18.9 | ROS generation |
| HeLa (Cervical) | 15.2 | DNA intercalation |
These findings suggest a dual mechanism of cytotoxicity and genomic instability .
Neuropharmacological Effects
Preliminary data indicate modulation of serotonin and dopamine receptors, potentially aiding in neurodegenerative disease research. The piperidine moiety mimics neurotransmitter structures, enabling blood-brain barrier penetration.
Therapeutic Applications and Drug Development
Antimicrobial Agents
Structural analogs are being evaluated as next-generation antibiotics resistant to β-lactamase degradation. The chloro group’s electronegativity disrupts bacterial efflux pumps, enhancing potency.
Oncology Therapeutics
Lead optimization programs aim to reduce off-target effects while maintaining efficacy. Hybrid molecules combining this scaffold with HDAC inhibitors show synergistic activity in preclinical models .
Central Nervous System (CNS) Targeting
The compound’s ability to cross the blood-brain barrier supports its use in Parkinson’s and Alzheimer’s disease research. Current efforts focus on derivatization to improve receptor selectivity.
Stability and Degradation Pathways
Hydrolytic Degradation
Under accelerated stability testing (40°C/75% RH), the compound undergoes:
-
Acidic conditions (pH <3): Partial demethylation to phenolic byproducts.
-
Basic conditions (pH >10): Piperidine ring opening, forming linear amines.
Table 4: Stability Profile
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| pH 1.2 (HCl) | 3-chloro-5-hydroxyphenyl analog | 7.2 |
| pH 7.4 (PBS) | None detected | >30 |
| pH 10.0 (NaOH) | Piperidine cleavage products | 2.5 |
Formulation strategies using enteric coatings mitigate gastric degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume